2-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{3-Methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the methoxy and propoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Final assembly: The final step involves coupling the substituted benzothieno[2,3-d]pyrimidin-4(3H)-one with the phenyl ring bearing the methoxy and propoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-Methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different degrees of saturation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde, while reduction of the benzothieno[2,3-d]pyrimidin-4(3H)-one core could yield a fully saturated derivative.
Scientific Research Applications
2-{3-Methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could make it useful in the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenoxy)propionic acid
- Other benzothieno[2,3-d]pyrimidin derivatives
Uniqueness
What sets 2-{3-methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C28H30N2O4S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[3-methoxy-4-[3-(3-methylphenoxy)propoxy]phenyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H30N2O4S/c1-17-6-4-7-20(14-17)33-12-5-13-34-22-11-9-19(16-23(22)32-3)26-29-27(31)25-21-10-8-18(2)15-24(21)35-28(25)30-26/h4,6-7,9,11,14,16,18H,5,8,10,12-13,15H2,1-3H3,(H,29,30,31) |
InChI Key |
CQWRJOKYPTUMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC(=C(C=C4)OCCCOC5=CC=CC(=C5)C)OC |
Origin of Product |
United States |
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